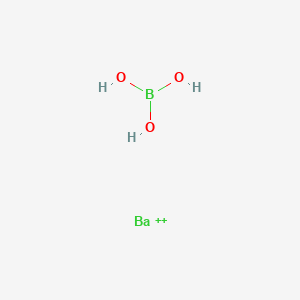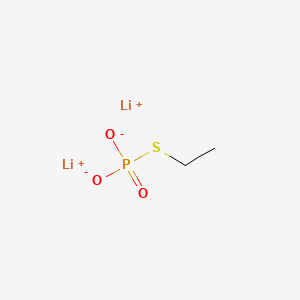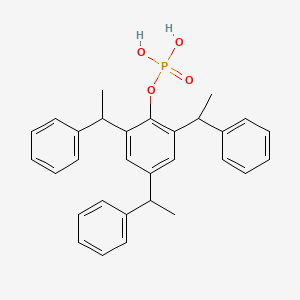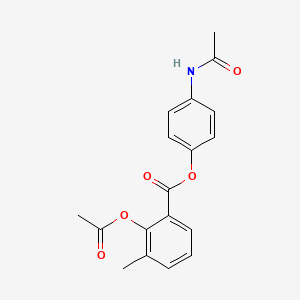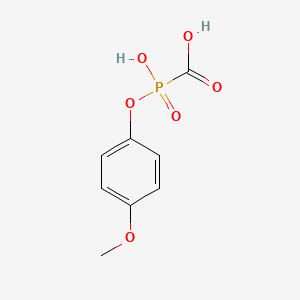
Phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide is a complex organophosphorus compound It is characterized by the presence of a phosphine oxide group, a carboxylic acid group, and a hydroxy(4-methoxyphenoxy) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide typically involves the reaction of a phosphine precursor with a suitable carboxylic acid derivative. One common method is the reaction of a chlorophosphine with a Grignard reagent derived from 4-methoxyphenol, followed by oxidation to form the phosphine oxide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide undergoes various chemical reactions, including:
Oxidation: The phosphine group can be further oxidized to form phosphine oxides or phosphonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxy(4-methoxyphenoxy) group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can coordinate with metal ions, influencing catalytic activity. The hydroxy(4-methoxyphenoxy) moiety can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Phosphinecarboxylic acid, hydroxy(phenoxy)-, oxide
- Phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, oxide
- Phosphinecarboxylic acid, hydroxy(4-chlorophenoxy)-, oxide
Uniqueness
Phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide is unique due to the presence of the 4-methoxyphenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in selective catalysis and targeted drug design .
Properties
CAS No. |
74270-25-0 |
|---|---|
Molecular Formula |
C8H9O6P |
Molecular Weight |
232.13 g/mol |
IUPAC Name |
[hydroxy-(4-methoxyphenoxy)phosphoryl]formic acid |
InChI |
InChI=1S/C8H9O6P/c1-13-6-2-4-7(5-3-6)14-15(11,12)8(9)10/h2-5H,1H3,(H,9,10)(H,11,12) |
InChI Key |
MNLGQNVSBMBKQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OP(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


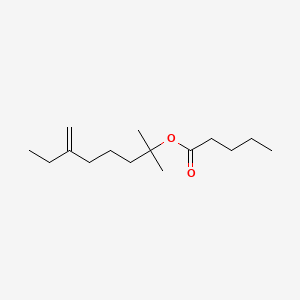
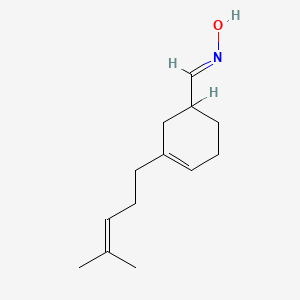
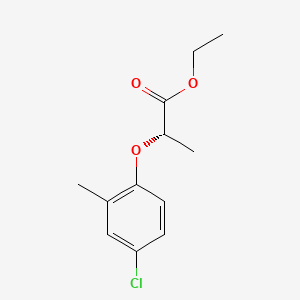
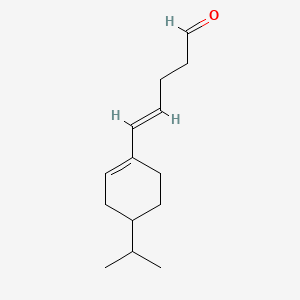
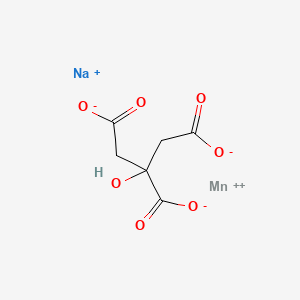

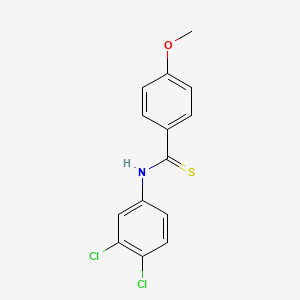
![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)
